3-Bromo-5-(methoxymethyl)benzoic acid
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Overview
Description
3-Bromo-5-(methoxymethyl)benzoic acid: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a methoxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methoxymethyl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the methoxymethyl group. One common method involves the bromination of 5-(methoxymethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of alcohols or aldehydes .
Scientific Research Applications
Chemistry: 3-Bromo-5-(methoxymethyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can provide insights into new therapeutic agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methoxymethyl)benzoic acid depends on its specific applicationThe bromine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity .
Comparison with Similar Compounds
3-Bromo-5-methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzoic acid: The bromine atom is positioned differently on the benzene ring.
Uniqueness: 3-Bromo-5-(methoxymethyl)benzoic acid is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
BOZJSFNGFFNAPC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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